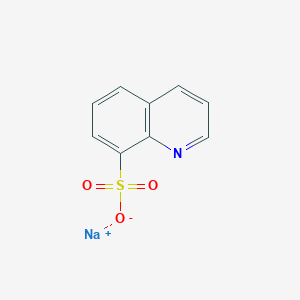
Sodium Quinoline-8-sulfonate
Übersicht
Beschreibung
Sodium Quinoline-8-sulfonate, also known as Sodium 8-quinolinesulfonate, is a chemical compound with the molecular formula C9H6NNaO3S . It has a molecular weight of 231.204 . It is commonly used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium Quinoline-8-sulfonate consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .Wissenschaftliche Forschungsanwendungen
1. Catalyzed Remote Sulfonylation
In the realm of organic chemistry, sodium quinoline-8-sulfonate has been utilized in the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives. This process is particularly notable for generating environmentally friendly byproducts and employing sodium sulfinates as safe and stable sulfide sources. The derivatives obtained through this method are advantageous due to their reduced unpleasant odor and enhanced environmental friendliness (Xia et al., 2016).
2. Electrophilic Cyclization in Synthesis
Another significant application involves the copper-catalyzed electrophilic cyclization of N-propargylamines, where sodium sulfinates are used as green sulfonylation reagents. This protocol enables the synthesis of 3-sulfonated quinolines through a cascade transformation that includes radical addition, cyclization, and dehydrogenative aromatization under mild conditions (Li et al., 2019).
3. Metal-free Deoxygenative Sulfonylation
In a metal- and reductant-free context, sodium quinoline-8-sulfonate is used for the deoxygenative sulfonylation of quinoline N-oxides. This process is unique as sodium sulfinates serve dual roles as both a sulfonylation reagent and an activating agent. This method provides an alternative to traditional radical reactions of quinoline N-oxides (Xie et al., 2018).
4. Cu-Catalyzed Deoxygenative C2-Sulfonylation
The Cu-catalyzed deoxygenative C2-sulfonylation reaction of quinoline N-oxides, which employs sodium sulfinate as a sulfonyl coupling partner, represents another innovative application. This method involves a Minisci-like radical coupling step, resulting in sulfonylated quinoline with good chemical yields (Du et al., 2016).
5. Synthesis of Sulfonamides and Sulfonyl Esters
Sulfonamides and sulfonyl esters of quinolines, synthesized using sodium quinoline-8-sulfonate, have shown potential as non-acidic, non-steroidal anti-inflammatory agents. These compounds were evaluated for their anti-inflammatory activity and some showed promising results, offering a new avenue for anti-inflammatory drug development (Bano et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;quinoline-8-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635443 | |
| Record name | Sodium quinoline-8-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Quinoline-8-sulfonate | |
CAS RN |
70086-60-1 | |
| Record name | Sodium quinoline-8-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



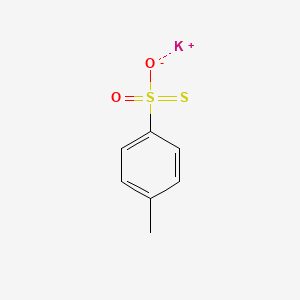
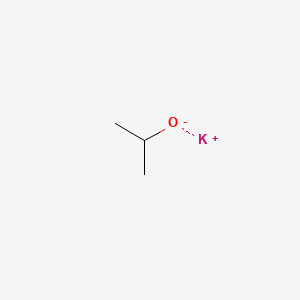
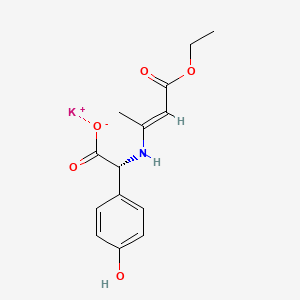
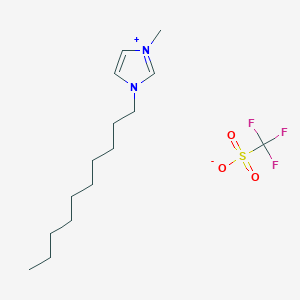

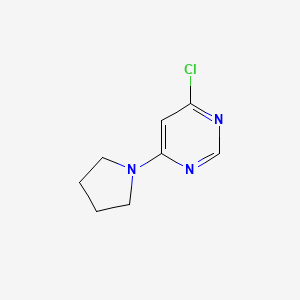
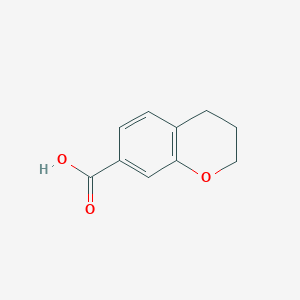
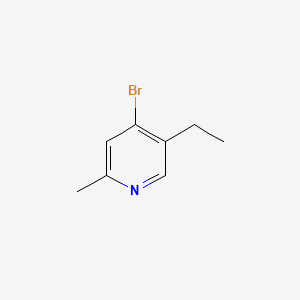
![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)
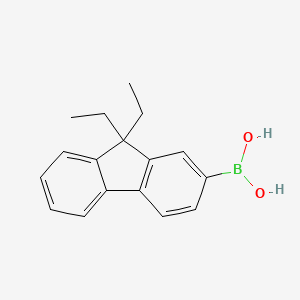
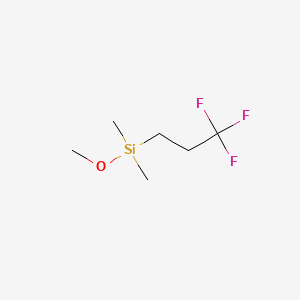

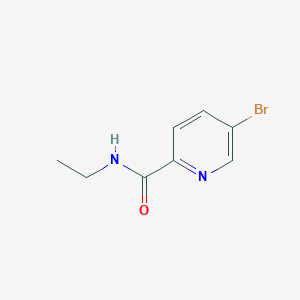
![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)